Lipophilicity Reduction vs. 3-Ethoxy and 3-Chloro Analogs Drives Superior Aqueous Compatibility
The methoxy substituent at position 3 confers lower lipophilicity compared to both the 3-ethoxy and 3-chloro congeners. The target compound exhibits an XLogP3 of –0.4, which is 0.4 log units below the 3-ethoxy analog (XLogP3 = 0) and 0.7 log units below the 3-chloro analog (XLogP3 = 0.3) [1][2][3]. This difference is quantitatively meaningful: each 0.5-unit decrease in logP can correspond to a 3- to 5-fold increase in aqueous solubility for neutral compounds, directly impacting dissolution-limited bioavailability and formulation flexibility [4].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = –0.4 |
| Comparator Or Baseline | 3-Ethoxy analog: XLogP3 = 0; 3-Chloro analog: XLogP3 = 0.3 |
| Quantified Difference | Δ = –0.4 to –0.7 log units (target is more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lower lipophilicity translates to higher aqueous solubility and reduced non-specific protein binding, critical for screening cascade design and in vivo formulation development.
- [1] PubChem Compound Summary, CID 84075897, 3-Methoxy-5-(piperazin-1-yl)pyridazine, National Center for Biotechnology Information, accessed 2026-05-03. View Source
- [2] PubChem Compound Summary, CID 91812140, 3-Ethoxy-5-(piperazin-1-yl)pyridazine, National Center for Biotechnology Information, accessed 2026-05-03. View Source
- [3] PubChem Compound Summary, CID 90734064, 3-Chloro-5-(piperazin-1-yl)pyridazine, National Center for Biotechnology Information, accessed 2026-05-03. View Source
- [4] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. View Source
